molecular formula C10H9FN2O2 B12103165 Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12103165
M. Wt: 208.19 g/mol
InChI Key: VRZGZVSOMAQLRV-UHFFFAOYSA-N
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Description

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position and an ethyl ester group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to cyclization under acidic conditions to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its bioactivity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their chemical and biological properties, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3

InChI Key

VRZGZVSOMAQLRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)F

Origin of Product

United States

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